(Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, with the molecular formula and a molecular weight of approximately 383.44 g/mol, is an organic compound that has garnered attention in scientific research. This compound is characterized by its unique benzofuran structure, which is often associated with various biological activities. The compound is typically available in a purity of around 95% and serves as a valuable research tool in pharmacology and medicinal chemistry.
The synthesis of (Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves several steps that can include the following methods:
Technical details regarding specific reaction conditions (temperature, solvent, time) and yields are often documented in laboratory protocols but may vary based on the exact reagents used.
The molecular structure of (Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can be described as follows:
InChI=1S/C22H25NO5/c1-5-23(6-2)13-16-17(24)9-8-15-21(25)20(28-22(15)16)12-14-7-10-18(26-3)19(11-14)27-4/h7-12,24H,5-6,13H2,1-4H3/b20-12-
This structural information can be utilized to predict various chemical properties and reactivity patterns.
The chemical reactivity of (Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one includes:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The physical and chemical properties of (Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one include:
These properties are essential for determining suitable storage conditions and potential applications in laboratory settings.
(Z)-7-((diethylamino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4